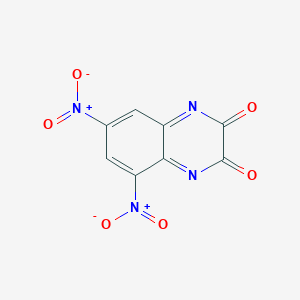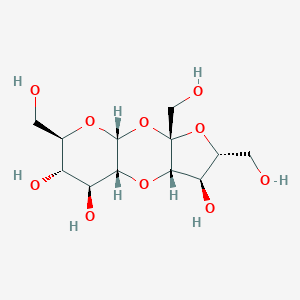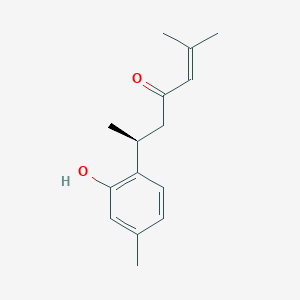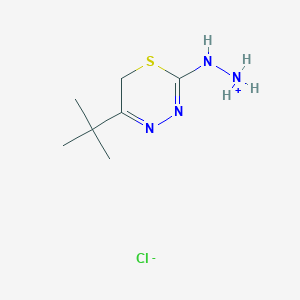
二分霉素
描述
Isolation and Structure Elucidation
Dichotomitin, identified as a furostanol saponin, was isolated from Panicum dichotomiflorum. Its structure was determined using mass spectrometry and NMR techniques, including one- and two-dimensional experiments. Acidic and enzymatic hydrolyses were also employed to break down dichotomitin into known compounds for further analysis. The study provided detailed NMR assignments for dichotomitin and its derivatives, enhancing the understanding of its molecular structure .
Synthesis Analysis
The total synthesis of dichotomines A–D has been described, starting from L-tryptophan methyl ester and 2,3-O-isopropylidene-D-glyceraldehyde. The absolute configurations of these compounds were determined, with dichotomine A confirmed as (S) and dichotomines B–D revised to (R). These syntheses contribute to the understanding of the stereochemistry of dichotomitin derivatives . Additionally, the enantioselective synthesis of dichotomine C was achieved, which is notable for its antiallergic effects. This synthesis involved a microwave-assisted thermal electrocyclic reaction and Sharpless asymmetric dihydroxylation .
Molecular Structure Analysis
The molecular structure of dichotomitin and its derivatives has been extensively studied through various synthetic approaches. The absolute configuration of the stereogenic centers in dichotomines A–D was determined through X-ray crystallography and other stereochemical methods. These studies have provided a deeper insight into the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The reactivity of dichotomitin has been explored in the context of its metabolites. Using ultra-high performance liquid chromatography and high-resolution mass spectrometry, researchers identified ten metabolites of dichotomitin. The metabolic modifications included demethylation, hydroxylation, glucuronidation, and sulfation. This study revealed the metabolic pathways of dichotomitin and the role of cytochrome P450 enzymes in these processes .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of dichotomitin, the studies on its synthesis and metabolism indirectly contribute to the understanding of these properties. The reactivity of dichotomitin with liver microsomes and hepatocytes, as well as the identification of its metabolites, provides insights into its chemical behavior in biological systems .
Case Studies and Applications
The papers provided do not detail specific case studies involving dichotomitin. However, the research on its antiallergic effects suggests potential therapeutic applications. The synthesis of dichotomine C, in particular, highlights its significance in medicinal chemistry .
科学研究应用
研究中连续变量的二分法:Royston、Altman 和 Sauerbrei (2006 年) 讨论了在回归模型中对连续变量进行二分法的缺点,强调这种方法会导致功效损失和残差混杂,在统计分析中应避免使用(Royston、Altman 和 Sauerbrei,2006 年)。
二分法对统计分析的影响:MacCallum 等人 (2002 年) 探讨了对统计分析进行定量测量二分法的含义,强调它可能导致误导性结果,应该很少使用(MacCallum、Zhang、Preacher 和 Rucker,2002 年)。
对连续变量进行分类或二分法的分析:Naggara 等人 (2011 年) 以未破裂的颅内动脉瘤登记为案例研究,说明了二分法的弊端,例如功效损失和对混杂因素的不完全校正(Naggara 等人,2011 年)。
二分主张的认识论和实用功能:Tunç、Tunç 和 Lakens (2021 年) 讨论了二分主张在科学中的认识论和实用功能,认为它们在将数据转化为用于证伪假设的事实陈述中发挥着至关重要的作用(Tunç、Tunç 和 Lakens,2021 年)。
对连续预测变量进行二分法的负面后果:Irwin 和 McClelland (2003 年) 阐述了在营销研究中对连续预测变量进行二分法的负面影响,得出结论应避免使用,因为它只会产生负面后果(Irwin 和 McClelland,2003 年)。
安全和危害
未来方向
While specific future directions for Dichotomitin are not mentioned in the searched resources, flavonoids like Dichotomitin are a subject of ongoing research due to their potential health benefits . Further studies could focus on understanding the detailed mechanism of action, potential therapeutic uses, and safety profile of Dichotomitin.
作用机制
Target of Action
Dichotomitin is an isoflavonoid isolated from the rhizomes of Belamcanda chinensis (L.) DC The primary targets of Dichotomitin are not explicitly mentioned in the available literature
Mode of Action
They can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to changes in cellular function .
Biochemical Pathways
Isoflavonoids, in general, are known to affect various biochemical pathways related to inflammation, oxidative stress, and cell proliferation
Result of Action
Isoflavonoids are generally known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of bioactive compounds
属性
IUPAC Name |
9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOGGCBLWTCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237087 | |
| Record name | Dichotomitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichotomitin | |
CAS RN |
88509-91-5 | |
| Record name | Dichotomitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichotomitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is dichotomitin and where is it found?
A1: Dichotomitin is an isoflavone primarily found in the rhizomes of Belamcanda chinensis, also known as blackberry lily. It was first isolated from Iris dichotoma Pall. []. This plant is used in traditional Chinese medicine.
Q2: What are the main metabolic pathways of dichotomitin?
A2: Dichotomitin undergoes various metabolic transformations, including demethylation, hydroxylation, glucuronidation, and sulfation. One major metabolic pathway is the opening of the 1,3-benzodioxole ring [].
Q3: Which cytochrome P450 enzymes are involved in dichotomitin metabolism?
A3: In vitro studies using human recombinant enzymes revealed that CYP1A2, 2C19, and 2D6 contribute to the formation of the metabolite 3',5,6,7-tetrahydroxy-4',5'-dimethoxy isoflavone (M6). Interestingly, CYP1A2 exclusively catalyzes the formation of another major metabolite, 8-hydroxy-dichotomitin (M8) [].
Q4: Can you describe the structural characteristics of dichotomitin?
A4: Dichotomitin is a 5,3′-dihydroxy-4′,5′-dimethoxy-6,7-methylenedioxyisoflavone []. While the provided research papers don't explicitly state the molecular formula and weight, this information can be deduced from the chemical structure.
Q5: How does the content of dichotomitin vary within Belamcanda chinensis?
A5: Dichotomitin content varies significantly within different parts of the Belamcanda chinensis plant. The eldest parts of the rhizome, directly originating from the seedling, generally exhibit higher concentrations of dichotomitin and other flavonoids compared to the younger parts [].
Q6: Are there any analytical methods available to quantify dichotomitin?
A7: Yes, high-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely employed for quantifying dichotomitin and other isoflavones in Belamcanda chinensis extracts [, , , ].
Q7: What is the significance of understanding the metabolic fate of dichotomitin?
A8: Characterizing the metabolic pathways and enzymes involved in dichotomitin breakdown is crucial for understanding its disposition within the body. This knowledge is essential for assessing its potential efficacy and safety as a therapeutic agent [].
Q8: How do the levels of dichotomitin compare in fresh and dried Belamcanda chinensis and other Iris species?
A9: The levels of dichotomitin and other isoflavones can differ between fresh and dried forms of Belamcanda chinensis and other Iris species. For instance, iridin is the most abundant isoflavone in both fresh and dried Belamcanda chinensis, while irisflorentin dominates in Iris germanica. Interestingly, these isoflavones are barely detectable in Iris japonica []. This highlights the variability in phytochemical profiles among different Iris species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















